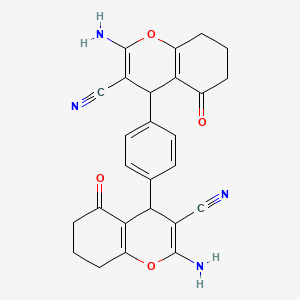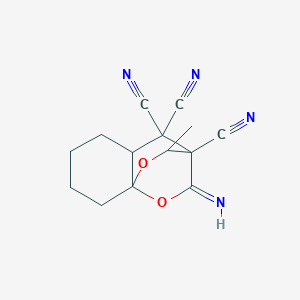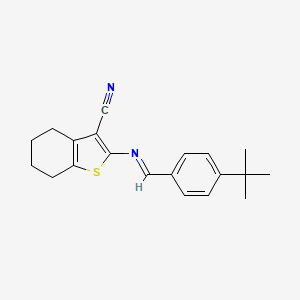![molecular formula C18H19NO2 B11524451 4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B11524451.png)
4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzamide group and a cyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexa-2,5-dien-1-ylidene intermediate, which can be achieved through a series of reactions including alkylation, oxidation, and cyclization. The final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and cyclohexa-2,5-dien-1-ylidene analogs. Examples include:
- 1-methyl-4-(propan-2-yl)cyclohex-1-ene
- 1-methyl-4-isopropylcyclohex-1-ene
Uniqueness
What sets 4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)benzamide |
InChI |
InChI=1S/C18H19NO2/c1-11(2)15-10-16(13(4)9-17(15)20)19-18(21)14-7-5-12(3)6-8-14/h5-11H,1-4H3 |
InChI Key |
CQZRFXNAGTXDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2C=C(C(=O)C=C2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-{[N-benzyl-N'-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B11524385.png)
![4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11524390.png)
![(2E)-6-acetyl-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11524398.png)

![Methyl 2-chloro-5-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11524404.png)
![2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline](/img/structure/B11524411.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11524412.png)

![N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide](/img/structure/B11524425.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide](/img/structure/B11524437.png)

![4-[(Pyridin-3-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11524446.png)
